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Compound of Interest

Compound Name: 11-Hydroxyrankinidine

Cat. No.: B12429737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The manzamine alkaloids, a class of marine-derived β-carboline compounds, have garnered

significant interest in the scientific community for their potent and diverse biological activities.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various manzamine analogs, with a focus on their antimalarial, antimicrobial, and anti-

neuroinflammatory properties. The information presented herein is a synthesis of data from key

studies on the chemical modification and biological evaluation of these complex natural

products.

Structure-Activity Relationship Insights
The core structure of manzamine A, the most studied compound in this family, consists of a

complex pentacyclic ring system fused to a β-carboline moiety. Modifications to this intricate

scaffold have revealed critical insights into the structural requirements for its biological

activities.

Key modification sites that influence the activity of manzamine analogs include:

The β-carboline ring system: This planar aromatic portion of the molecule is crucial for

activity. Modifications such as nitration at positions 6 and 8 have been explored.

The pentacyclic core: Reductions of the double bonds within this system, for instance, to

form tetrahydromanzamine A, have been shown to alter the activity profile.
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Functional group modifications: The carbonyl group in related compounds like manzamine F

has been a target for chemical derivatization, such as the formation of hydrazones.

Comparative Biological Activity of Manzamine
Analogs
The following tables summarize the in vitro biological activities of selected manzamine analogs

against various pathogens and inflammatory markers. These data provide a quantitative

comparison of the effects of different structural modifications.

Table 1: In Vitro Antimalarial and Cytotoxic Activity of Manzamine Analogs
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Compound Modification
P. falciparum
(D6) IC₅₀
(ng/mL)

P. falciparum
(W2) IC₅₀
(ng/mL)

Vero Cells
(Cytotoxicity)
IC₅₀ (µg/mL)

Manzamine A (1)
Parent

Compound
4.5[1] 8.0[1] > 4.6

8-

hydroxymanzami

ne A (2)

Hydroxylation at

C-8
- - -

15,16,32,33-

tetrahydromanza

mine A (3)

Reduction of

pentacyclic core
- - -

8-

nitromanzamine

A (7)

Nitration at C-8 - - -

6-

nitromanzamine

A (8)

Nitration at C-6 - - -

Manzamine F

(14)
Carbonyl at C-31 > 133 > 133 > 4.6

Manzamine F-

31-hydrazone

(15)

Hydrazone at C-

31
29[1] - > 4.6[1]

Table 2: In Vitro Antimicrobial Activity of Manzamine Analogs
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Compound

M.
tuberculosis
(H37Rv) MIC
(µg/mL)

M.
intracellulare
MIC (µg/mL)

C. neoformans
IC₅₀ (µg/mL)

C. albicans
IC₅₀ (µg/mL)

Manzamine A (1) 3.1[1] 0.8[1] 1.9[1] 6.3[1]

8-

hydroxymanzami

ne A (2)

0.9[1] 0.4[1] - -

Manzamine F-

31-hydrazone

(15)

- - 1.0[1] -

Table 3: In Vitro Anti-Neuroinflammatory Activity of Manzamine Analogs

Compound
Superoxide (O₂⁻)
Release IC₅₀ (µM)

Thromboxane B₂
(TXB₂) Release IC₅₀
(µM)

Lactate
Dehydrogenase
(LDH) Release
(Cytotoxicity) IC₅₀
(µM)

Manzamine A (1) 0.9[1] 0.4[1] > 10

8-hydroxymanzamine

A (2)
0.3[1] 0.2[1] > 10

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are summaries of the key experimental protocols used to evaluate the biological

activities of manzamine analogs.

In Vitro Antimalarial Activity Assay
The antimalarial activity of the compounds is typically assessed against chloroquine-sensitive

(D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The assay relies on a
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parasite growth inhibition methodology. Briefly, synchronous ring-stage parasites are incubated

with serial dilutions of the test compounds for 48 hours. Parasite growth is quantified by

measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay.

The concentration at which 50% of parasite growth is inhibited (IC₅₀) is then determined.

In Vitro Antimicrobial Assays
The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) against

various microbial strains are determined using microbroth dilution methods. For antibacterial

and antifungal assays, standardized inoculums of the microorganisms are added to 96-well

plates containing serial dilutions of the test compounds. The plates are incubated under

appropriate conditions, and microbial growth is assessed either visually or by measuring optical

density. The MIC is defined as the lowest concentration of the compound that completely

inhibits visible growth.

In Vitro Anti-Neuroinflammatory Assay
The anti-neuroinflammatory activity of manzamine analogs is evaluated by measuring their

ability to inhibit the release of inflammatory mediators from activated microglia.[1] Rat neonatal

microglia are stimulated with phorbol 12-myristate 13-acetate (PMA) in the presence of varying

concentrations of the test compounds.[1] The release of superoxide anions (O₂⁻) is measured

by the superoxide dismutase-inhibitable reduction of ferricytochrome c.[1] The production of

thromboxane B₂ (TXB₂) is quantified using an enzyme immunoassay (EIA).[1] Cytotoxicity is

assessed by measuring the release of lactate dehydrogenase (LDH).[1]

Visualizing Key Relationships and Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental

workflows.
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Caption: Workflow for SAR studies of Manzamine analogs.
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Caption: Simplified signaling pathway in activated microglia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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